

Spectroscopic Profile of m-Chlorocumene: A Technical Guide

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Compound of Interest

Compound Name: *m*-Chlorocumene

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This technical guide provides a comprehensive overview of the key spectroscopic data for **m-Chlorocumene** (1-chloro-3-(propan-2-yl)benzene), a crucial intermediate in various chemical syntheses. The following sections detail its characteristic signatures in Infrared (IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **m-Chlorocumene**.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium-Strong	Aromatic C-H Stretch
2965-2870	Strong	Aliphatic C-H Stretch (Isopropyl)
1600, 1575, 1475	Medium-Weak	Aromatic C=C Bending
1465, 1385	Medium	Aliphatic C-H Bending (Isopropyl)
810-750	Strong	C-H Out-of-Plane Bending (meta-disubstituted)
690±10	Strong	Ring Bending (meta-disubstituted)
800-600	Strong	C-Cl Stretch

Table 1: Key Infrared Absorption Bands for **m-Chlorocumene**.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.28 - 7.08	m	-	4H	Aromatic Protons (H-2, H-4, H-5, H-6)
2.91	sept	6.9	1H	Isopropyl CH
1.25	d	6.9	6H	Isopropyl CH ₃

Table 2: ¹H NMR Spectroscopic Data for **m-Chlorocumene** (Solvent: CDCl₃).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Chemical Shift (δ, ppm)	Assignment
151.8	C3
134.1	C1
129.8	C5
127.1	C6
126.3	C4
124.4	C2
34.2	Isopropyl CH
23.9	Isopropyl CH ₃

Table 3: ¹³C NMR Spectroscopic Data for **m-Chlorocumene** (Solvent: CDCl₃).

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
154	30	[M] ⁺ (³⁵ Cl isotope)
156	10	[M+2] ⁺ (³⁷ Cl isotope)
139	100	[M - CH ₃] ⁺
111	20	[M - C ₃ H ₇] ⁺
75	15	[C ₆ H ₃] ⁺

Table 4: Key Mass Spectrometry Data for **m-Chlorocumene** (Electron Ionization).

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of

m-Chlorocumene.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid **m-Chlorocumene** to identify its functional groups.

Methodology:

- Sample Preparation: A drop of neat **m-Chlorocumene** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.
 - The sample is placed in the spectrometer's sample holder.
 - The infrared spectrum is recorded in the range of 4000-400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of **m-Chlorocumene**. Characteristic absorption bands are then identified and assigned to specific molecular vibrations.^{[1][2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **m-Chlorocumene** to elucidate its molecular structure.

Methodology:

- Sample Preparation:
 - Approximately 5-10 mg of **m-Chlorocumene** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).

- A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition for ^1H NMR:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve optimal homogeneity.
 - A standard one-pulse ^1H NMR experiment is performed.
 - Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Data Acquisition for ^{13}C NMR:
 - A proton-decoupled ^{13}C NMR experiment is performed to obtain a spectrum where each unique carbon appears as a singlet.
 - A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal. For ^1H NMR spectra, the signals are integrated, and coupling constants are measured.

Gas Chromatography-Mass Spectrometry (GC-MS)

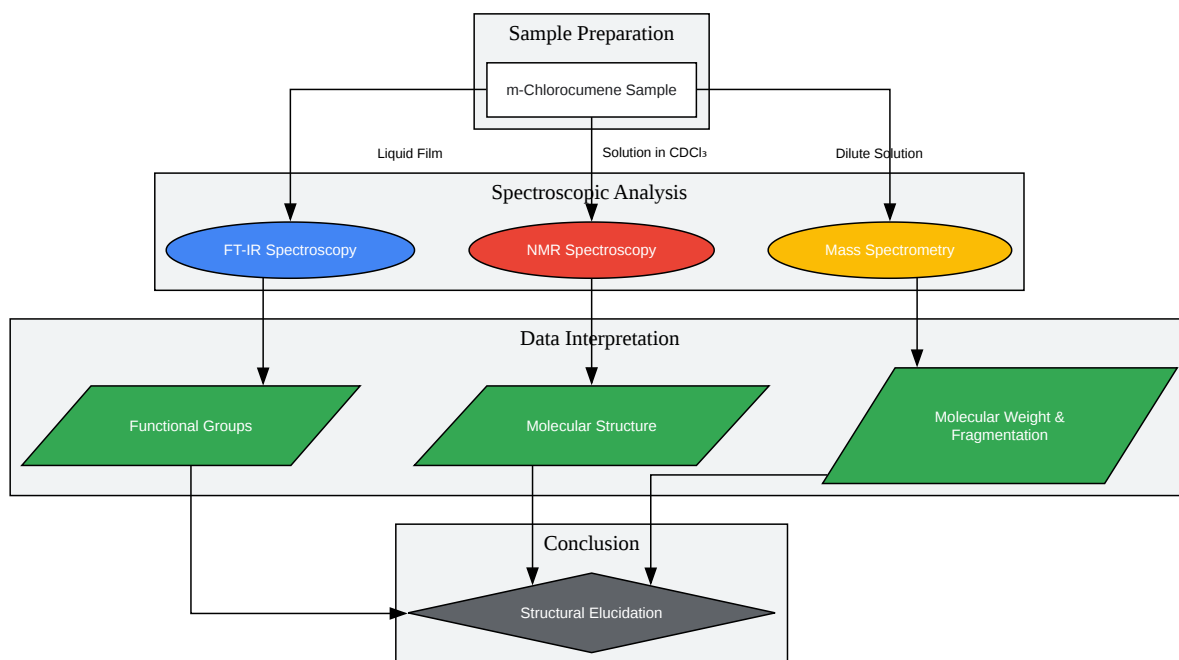
Objective: To determine the molecular weight and fragmentation pattern of **m-Chlorocumene**.

Methodology:

- Sample Preparation: A dilute solution of **m-Chlorocumene** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 μ m film thickness) is typically used.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Speed: Approximately 1 scan/second.
- Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of **m-Chlorocumene**. The mass spectrum corresponding to this peak is then examined to identify the molecular ion and major fragment ions.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **m-Chlorocumene**.



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Caption: Workflow for Spectroscopic Analysis of **m-Chlorocumene**.

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